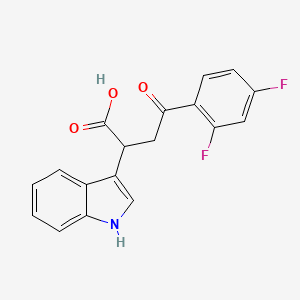

4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Mitochonic Acid 5 primarily targets mitochondria in cells . It plays a crucial role in maintaining mitochondrial function, which is central to many biological processes, including energy production and cellular homeostasis . Mitochonic Acid 5 has been found to ameliorate renal tubular and cardiac myocyte damage .

Mode of Action

Mitochonic Acid 5 interacts with its targets, the mitochondria, by modulating mitochondrial ATP synthesis . It enhances ATP production without increasing mitochondrial reactive oxygen species (ROS) generation . This compound has been shown to activate the MAPK–ERK–Yap signaling pathways, which leads to increased Bnip3-related mitophagy . This process helps degrade damaged mitochondria, disrupt mitochondrial apoptosis, neutralize ROS overproduction, and improve cellular energy production .

Biochemical Pathways

Mitochonic Acid 5 affects several biochemical pathways. It activates the MAPK–ERK–Yap signaling pathways, leading to increased Bnip3-related mitophagy . This process helps degrade damaged mitochondria, thereby disrupting mitochondrial apoptosis and neutralizing ROS overproduction . Furthermore, it enhances the activity of SIRT3 and promotes Parkin-dependent mitophagy .

Pharmacokinetics

It’s known that this compound binds to mitochondria , suggesting that it is well-absorbed and distributed within cells to reach its target.

Result of Action

The action of Mitochonic Acid 5 leads to several molecular and cellular effects. It reduces mitochondrial oxidative stress and accelerates mitochondrial energy metabolism . This compound has been found to ameliorate the pathophysiology of human mitochondrial-disease fibroblasts and Caenorhabditis elegans Duchenne muscular dystrophy and Parkinson’s disease models . It also attenuates the age-related decline in motor performance, loss of muscle mitochondria, and degeneration of dopaminergic neurons associated with mitochondrial Ca2+ overload in C. elegans .

Action Environment

It’s known that this compound is effective in various cellular environments, including those of renal tubular cells, cardiac myocytes, fibroblasts, and neurons .

Biochemische Analyse

Biochemical Properties

Mitochonic acid 5 plays a crucial role in biochemical reactions, particularly in mitochondrial metabolism. It binds to mitochondria and ameliorates renal tubular and cardiac myocyte damage . Mitochonic acid 5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain . It interacts with various enzymes and proteins, including those involved in energy metabolism and oxidative stress regulation .

Cellular Effects

Mitochonic acid 5 has profound effects on various cell types and cellular processes. It protects mouse microglial BV-2 cells against TNFα-induced apoptosis by activating the MAPK–ERK–Yap signaling pathways . This compound influences cell function by enhancing mitophagy, reducing oxidative stress, and improving cellular energy production . Additionally, Mitochonic acid 5 has been shown to ameliorate age-related neuromuscular dysfunction in animal models .

Molecular Mechanism

The molecular mechanism of Mitochonic acid 5 involves its interaction with mitochondrial biomolecules. It regulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 activates the MAPK–ERK–Yap signaling pathways, which play a critical role in protecting cells from apoptosis . This compound also modulates the expression of genes involved in mitochondrial homeostasis and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitochonic acid 5 change over time. It has been observed to improve renal function in ischemia-reperfusion injury models and cisplatin-induced nephropathy models . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. Mitochonic acid 5 has shown dose-dependent protective effects on cell viability under inflammatory conditions .

Dosage Effects in Animal Models

The effects of Mitochonic acid 5 vary with different dosages in animal models. It has been shown to improve renal function in a dose-dependent manner . High doses of Mitochonic acid 5 may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Mitochonic acid 5 is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate energy metabolism and oxidative stress . This compound modulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 also affects metabolic flux and metabolite levels in cells .

Transport and Distribution

Mitochonic acid 5 is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects . The compound’s localization and accumulation are critical for its function in modulating mitochondrial metabolism and reducing oxidative stress .

Subcellular Localization

Mitochonic acid 5 is primarily localized in mitochondria, where it plays a vital role in regulating mitochondrial function . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria . This subcellular localization is essential for its activity and function in protecting cells from oxidative stress and apoptosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Mitochonische Säure 5 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung des Indol-3-essigsäurederivats, gefolgt von der Einführung der Difluorphenylgruppe. Der letzte Schritt beinhaltet die Bildung der Oxobutansäureeinheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatureinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Mitochonische Säure 5 nicht umfassend dokumentiert sind, beinhaltet die Synthese wahrscheinlich großtechnische organische Synthesetechniken. Diese Verfahren würden die Verwendung von industriellen Reaktoren, Reinigungssystemen und Qualitätskontrollmaßnahmen beinhalten, um die Verbindung in großen Mengen herzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mitochonische Säure 5 unterliegt hauptsächlich Reaktionen, die ihre funktionellen Gruppen betreffen. Dazu gehören:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Indolrest.

Reduktion: Reduktionsreaktionen können an der Oxobutansäuregruppe auftreten.

Substitution: Die Difluorphenylgruppe kann unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Halogenierungs- oder Nitrierungsreagenzien können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Mitochonische Säure 5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der mitochondrialen Funktion und Bioenergetik verwendet.

Biologie: Untersucht für ihre Rolle bei der Steigerung der mitochondrialen ATP-Produktion und der Reduzierung reaktiver Sauerstoffspezies.

Medizin: Erforscht als potenzielles Therapeutikum für mitochondriale Erkrankungen, Duchenne-Muskeldystrophie und Parkinson-Krankheit.

Industrie: Potenzielle Anwendungen bei der Verbesserung der Qualität von konservierten biologischen Proben, wie z. B. der Spermienlagerung .

5. Wirkmechanismus

Mitochonische Säure 5 entfaltet ihre Wirkungen durch Bindung an mitochondriale Proteine, insbesondere an Mitofilin, und Modulation des mitochondrialen inneren Membranorganisationsystems (MINOS). Diese Interaktion erleichtert die Oligomerisierung von ATP-Synthase und die Bildung von Superkomplexen, was zu einer erhöhten ATP-Produktion führt. Darüber hinaus stabilisiert Mitochonische Säure 5 mitochondriale Cristae-Strukturen und reduziert das Niveau mitochondrialer reaktiver Sauerstoffspezies .

Ähnliche Verbindungen:

Indol-3-essigsäure: Die Stammverbindung, von der Mitochonische Säure 5 abgeleitet ist.

Mitochonische Säure 4: Ein weiteres Derivat mit ähnlichen mitochondrialen Zielvorgabeigenschaften.

Mitochonische Säure 6: Eine verwandte Verbindung mit Variationen in den funktionellen Gruppen

Eindeutigkeit: Mitochonische Säure 5 ist einzigartig aufgrund ihrer starken Fähigkeit, die mitochondriale ATP-Produktion zu steigern, ohne die Produktion reaktiver Sauerstoffspezies zu erhöhen. Dies macht sie zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei mitochondrialen Erkrankungen und anderen Zuständen, die mit mitochondrialer Dysfunktion verbunden sind .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: The parent compound from which Mitochonic Acid 5 is derived.

Mitochonic Acid 4: Another derivative with similar mitochondrial targeting properties.

Mitochonic Acid 6: A related compound with variations in the functional groups

Uniqueness: Mitochonic Acid 5 is unique due to its potent ability to enhance mitochondrial ATP production without increasing reactive oxygen species generation. This makes it a promising candidate for therapeutic applications in mitochondrial diseases and other conditions associated with mitochondrial dysfunction .

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKQALWNGNLTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.